molecular formula C8H10O3 B8193200 (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Cat. No.: B8193200
M. Wt: 154.16 g/mol
InChI Key: DYXHDLWIDMRVPI-IECVIRLLSA-N
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Description

(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its multiple chiral centers, which contribute to its stereochemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the use of enzyme-catalyzed resolution, which provides high enantiomeric purity under mild reaction conditions . Another method involves asymmetric metal catalysis, which can efficiently produce the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of high-purity material. This method leverages the advantages of enzyme-catalyzed resolution and asymmetric catalysis to achieve high yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic pathways .

Properties

IUPAC Name

(1R,3R,6R,7R,9R)-9-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-3-1-4-5(2-3)11-8(10)6(4)7/h3-7,9H,1-2H2/t3-,4+,5-,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXHDLWIDMRVPI-IECVIRLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]3[C@H]1[C@H]([C@@H]2O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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